

# Preclinical Research on AMG-7980: A Summary of Publicly Available Information

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Compound of Interest		
Compound Name:	AMG-7980	
Cat. No.:	B15573735	Get Quote

For researchers, scientists, and drug development professionals, this document summarizes the current publicly accessible preclinical information on **AMG-7980**. It is important to note that detailed preclinical efficacy, pharmacokinetic, and pharmacodynamic data for **AMG-7980** are not extensively available in the public domain. The information that is available primarily identifies the compound and its molecular target.

#### **Core Information**

**AMG-7980** is identified as a highly specific ligand for phosphodiesterase 10A (PDE10A).[1] This enzyme is a target of interest for therapeutic intervention in certain neurological and psychiatric disorders due to its role in regulating cyclic nucleotide signaling in the brain.

**Chemical Properties** 

Property	Value
Chemical Formula	C19H22N4O2
Molecular Weight	338.41
CAS Number	947192-73-6

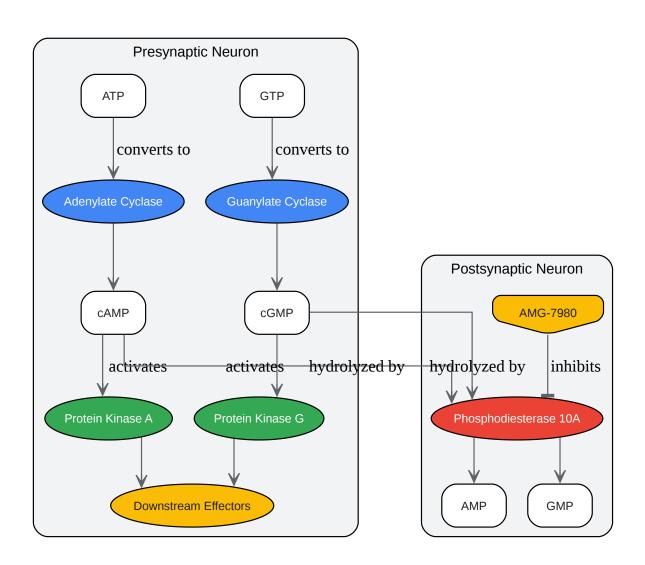
### **Mechanism of Action**

As a phosphodiesterase 10A (PDE10A) ligand, **AMG-7980** is presumed to exert its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine



monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, **AMG-7980** would increase the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.

Below is a conceptual diagram of the proposed signaling pathway affected by AMG-7980.



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Conceptual diagram of PDE10A inhibition by AMG-7980.



# **Preclinical Studies**

Publicly available information on the preclinical evaluation of **AMG-7980** is sparse. One study has characterized [11C]**AMG-7980** as a positron emission tomography (PET) tracer for imaging PDE10A in the brain of non-human primates. This indicates its ability to cross the blood-brain barrier and specifically bind to its target in a living organism. However, this study does not provide data on the therapeutic efficacy or detailed pharmacological profile of **AMG-7980**.

No detailed experimental protocols for in vitro or in vivo efficacy studies of **AMG-7980** have been published in the public domain.

# **Related Compounds**

While information on **AMG-7980** is limited, research on other PDE10A inhibitors from Amgen, such as AMG 579, has been published. Studies on AMG 579 have shown dose-dependent target occupancy in the brain and efficacy in a phencyclidine-induced locomotor activity (PCP-LMA) behavioral model in preclinical species.[2] This work on a related compound suggests the potential therapeutic rationale and the types of preclinical models that might be used to evaluate PDE10A inhibitors. However, it is crucial to distinguish that AMG 579 is a different chemical entity from **AMG-7980**, and its findings cannot be directly extrapolated to **AMG-7980**.

## Conclusion

Based on the currently available public information, **AMG-7980** is a specific PDE10A ligand with demonstrated brain uptake in non-human primates. A comprehensive preclinical data package, including efficacy in animal models of disease, detailed in vitro pharmacology beyond target binding, and extensive pharmacokinetic/pharmacodynamic relationships, is not available in the public literature. Researchers interested in this compound may need to consult non-public sources or future publications for more in-depth information.

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### References



- 1. medkoo.com [medkoo.com]
- 2. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) PubMed [pubmed.ncbi.nlm.nih.gov]
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